molecular formula C5H8ClNS B2990341 2-[(3-Chloropropyl)sulfanyl]acetonitrile CAS No. 112212-93-8

2-[(3-Chloropropyl)sulfanyl]acetonitrile

Cat. No.: B2990341
CAS No.: 112212-93-8
M. Wt: 149.64
InChI Key: NDOTXYMVDPQFNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Chloropropyl)sulfanyl]acetonitrile is an organic compound with the molecular formula C(_5)H(_8)ClNS and a molecular weight of 149.64 g/mol . This compound is characterized by the presence of a nitrile group (-CN) and a chloropropyl group attached to a sulfanyl (thioether) linkage. It is primarily used in research and development within the fields of organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Chloropropyl)sulfanyl]acetonitrile typically involves the reaction of 3-chloropropyl bromide with thiourea to form 3-chloropropylthiourea, which is then treated with sodium hydroxide to yield the desired product . The reaction conditions generally include:

  • Step 1: Formation of 3-chloropropylthiourea

      Reagents: 3-chloropropyl bromide, thiourea

      Solvent: Ethanol or water

      Temperature: Room temperature to reflux

      Time: Several hours

  • Step 2: Conversion to this compound

      Reagents: 3-chloropropylthiourea, sodium hydroxide

      Solvent: Water

      Temperature: Room temperature to 50°C

      Time: 1-2 hours

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chloropropyl)sulfanyl]acetonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloropropyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol.

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

Scientific Research Applications

2-[(3-Chloropropyl)sulfanyl]acetonitrile is utilized in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: For the development of potential therapeutic agents, particularly those targeting sulfanyl-containing compounds.

    Biological Studies: Investigating the biological activity of sulfanyl-containing compounds and their interactions with biological targets.

    Industrial Applications: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-Chloropropyl)sulfanyl]acetonitrile involves its interaction with nucleophiles and electrophiles due to the presence of reactive functional groups. The chloropropyl group acts as an electrophilic site, while the nitrile group can participate in nucleophilic addition reactions. The sulfanyl group can undergo oxidation or reduction, influencing the compound’s reactivity and interactions with molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Bromopropyl)sulfanyl]acetonitrile
  • 2-[(3-Iodopropyl)sulfanyl]acetonitrile
  • 2-[(3-Methylpropyl)sulfanyl]acetonitrile

Uniqueness

2-[(3-Chloropropyl)sulfanyl]acetonitrile is unique due to the presence of the chloropropyl group, which provides distinct reactivity compared to its bromine, iodine, or methyl analogs. The chlorine atom offers a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-(3-chloropropylsulfanyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNS/c6-2-1-4-8-5-3-7/h1-2,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDOTXYMVDPQFNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCC#N)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.